6-Bromo-1-methylindoline-2,3-dione

Übersicht

Beschreibung

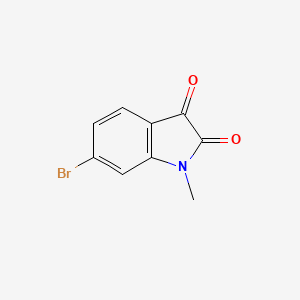

6-Bromo-1-methylindoline-2,3-dione is a chemical compound with the molecular formula C9H6BrNO2. It is a derivative of indoline, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 1st position. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methylindoline-2,3-dione typically involves the bromination of 1-methylindoline-2,3-dione. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to maintain consistency and high purity of the final product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities.

Analyse Chemischer Reaktionen

Alkylation and Methylation Reactions

The N1-methyl group in 6-bromo-1-methylindoline-2,3-dione can undergo further alkylation under basic conditions. For example:

-

Methylation with methyl iodide :

Reaction of this compound with methyl iodide (Mel) in acetonitrile using K₂CO₃ as a base at 60°C for 1.5–2 hours achieves 95% yield of dimethylated derivatives .

| Yield | Conditions | Operation |

|---|---|---|

| 95% | K₂CO₃, CH₃CN, 60°C, 1.5h | Stirred with Mel, extracted with DCM |

| 65% | K₂CO₃, CH₃CN, 60°C, 45min | Extracted with DCM, dried over MgSO₄ |

Nucleophilic Substitution at the Bromine Position

The bromine atom at the C6 position participates in aromatic nucleophilic substitution (SNAr) reactions:

-

Hydroxylamine-mediated substitution :

Heating with hydroxylamine hydrochloride in acidic conditions replaces bromine with hydroxyl groups, forming 6-hydroxy derivatives . -

Coupling reactions :

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids replaces bromine with aryl groups, enabling structural diversification .

Condensation with Hydrazine

The diketone moiety undergoes condensation with hydrazine to form hydrazone derivatives:

-

Hydrazone formation :

Refluxing with hydrazine hydrate (35%) at 130°C for 80 minutes yields 6-bromo-1-methylindole-2,3-dione hydrazone , purified via silica gel chromatography .

Key steps :

-

Hydrazine addition to the carbonyl groups.

-

Cyclization to form a fused heterocyclic structure.

Cyclopropanation Reactions

This compound serves as a precursor in cyclopropanation:

-

Diazo compound coupling :

Reaction with diazoindolin-2-one derivatives under Rh₂(OAc)₄ catalysis forms spirocyclopropane-indoline hybrids with 92% yield and high enantiomeric excess (95% ee) .

Halogen Exchange Reactions

-

Bromine-to-iodine substitution :

Treatment with NaI in DMF at 100°C converts this compound to its 6-iodo analogue, useful for further functionalization .

Reaction Optimization Insights

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 6-bromo-1-methylindoline-2,3-dione exhibits significant biological activities, particularly:

- Antibacterial Properties : Studies have shown that this compound can effectively inhibit the growth of various bacterial strains. Its mechanism may involve interaction with bacterial cell membranes or inhibition of essential enzymes.

- Anticancer Potential : Derivatives of this compound have demonstrated the ability to induce apoptosis in cancer cells. This suggests its potential as a lead compound in anticancer drug development.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 5-Bromo-1-methylindoline-2,3-dione | 0.96 | Bromine at the 5-position; different biological profiles |

| 6-Chloro-1-methylindoline-2,3-dione | 0.85 | Chlorine substitution; potential differences in reactivity |

| 5-Bromo-7-ethylindoline-2,3-dione | 0.94 | Ethyl group addition; altered solubility and bioactivity |

This comparison highlights how modifications to the indoline structure can influence both chemical properties and biological activities.

Antibacterial Activity Study

A study published in a peer-reviewed journal investigated the antibacterial efficacy of various derivatives of indoline compounds, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential application in developing new antibacterial agents.

Anticancer Research

In another research project focusing on cancer cell lines, derivatives of this compound were tested for their ability to induce apoptosis. The findings revealed that certain derivatives could effectively trigger programmed cell death in tumor cells, indicating their promise as anticancer therapeutics .

Wirkmechanismus

The mechanism of action of 6-Bromo-1-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Fluoro-1-methylindoline-2,3-dione

- 7-Fluoro-1-methylindoline-2,3-dione

- 5-Chloro-1-methylindoline-2,3-dione

Uniqueness

6-Bromo-1-methylindoline-2,3-dione is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its fluorinated or chlorinated counterparts. This uniqueness makes it a valuable compound for specific research applications where bromine’s properties are advantageous.

Biologische Aktivität

6-Bromo-1-methylindoline-2,3-dione is a synthetic compound with the molecular formula C9H6BrNO2. It is part of the indoline family, characterized by a diketone structure and notable for its diverse biological activities. The presence of a bromine atom at the 6th position and a methyl group at the 1st position enhances its chemical reactivity and biological efficacy, making it a subject of interest in medicinal chemistry.

The compound exhibits significant stability under standard conditions and can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions allow for the derivatization of this compound, facilitating the synthesis of new compounds with potentially enhanced biological activities.

Biological Activity Overview

Research has indicated that this compound possesses multiple biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains.

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through specific cellular pathways.

- Anti-inflammatory Effects : It may exert anti-inflammatory actions relevant to various disease models.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. For instance:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways associated with cancer progression.

- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling cascades.

Antimicrobial Activity

A study highlighted that this compound exhibited significant antibacterial activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This indicates a promising potential for further development as an antibacterial agent .

Anticancer Activity

In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These results suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties were evaluated using a murine model of inflammation. The compound significantly reduced pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) levels in serum, demonstrating its potential therapeutic role in inflammatory diseases.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other similar compounds within the indoline family:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methyl group at position 1 | Antibacterial, anticancer |

| 5-Bromo-7-ethylindoline-2,3-dione | Ethyl group at position 7 | Anticancer properties |

| 4-Chloro-1-methylindoline-2,3-dione | Chlorine substitution at position 4 | Antimicrobial effects |

The presence of different substituents significantly influences their biological activities and applications in medicinal chemistry .

Eigenschaften

IUPAC Name |

6-bromo-1-methylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-11-7-4-5(10)2-3-6(7)8(12)9(11)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRBNKIRHLSRQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648127 | |

| Record name | 6-Bromo-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667463-64-1 | |

| Record name | 6-Bromo-1-methylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667463-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.